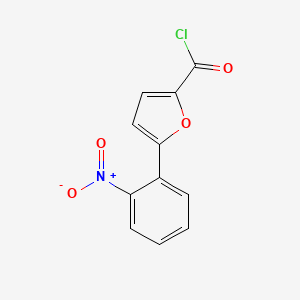

5-(2-nitrophenyl)furan-2-carbonyl Chloride

Description

Significance of Furan (B31954) Scaffolds in Chemical Research

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in chemical research. acs.org Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a versatile building block in organic synthesis. organic-chemistry.orgmdpi.org The furan ring is present in numerous natural products and has been a cornerstone in the development of a variety of pharmaceuticals. nih.gov Furan derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jocpr.com This has spurred significant interest in the synthesis and functionalization of furan-containing molecules within medicinal chemistry. mdpi.com The ability to readily modify the furan ring allows chemists to fine-tune the steric and electronic properties of a molecule, which is crucial for optimizing its interaction with biological targets. acs.org

Role of Acyl Chlorides as Highly Reactive Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. They are highly reactive derivatives of carboxylic acids and serve as powerful intermediates in organic synthesis. google.com Their heightened reactivity stems from the presence of two electron-withdrawing groups—the carbonyl oxygen and the chlorine atom—which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity makes them superior reagents for the synthesis of esters, amides, and other carboxylic acid derivatives, often providing higher yields and faster reaction times compared to using the parent carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a common strategy to activate the carboxyl group for subsequent transformations.

Contextualizing 5-(2-nitrophenyl)furan-2-carbonyl Chloride within Modern Organic Synthesis

Within this framework, this compound emerges as a compound of significant interest. This molecule integrates the furan scaffold, a nitrophenyl group, and a highly reactive acyl chloride functionality. The presence of the nitro group, particularly at the ortho position of the phenyl ring, introduces further electronic effects and potential for diverse chemical modifications. This compound is a valuable building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. The strategic placement of the nitro and acyl chloride groups on the furan backbone allows for sequential and regioselective reactions, making it a versatile tool for the construction of novel molecular architectures.

Chemical and Physical Properties

Key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61941-88-6 | sigmaaldrich.comguidechem.combldpharm.com |

| Molecular Formula | C₁₁H₆ClNO₄ | sigmaaldrich.comguidechem.comuni.lu |

| Molecular Weight | 251.62 g/mol | sigmaaldrich.comnih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | RRWHGDGMPQFABA-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Synthesis and Reactivity

The synthesis of this compound typically proceeds through a two-step process. The first step involves the creation of the precursor, 5-(2-nitrophenyl)furan-2-carboxylic acid. This is often achieved via a cross-coupling reaction, such as a Suzuki coupling, between a furan derivative and a nitrophenyl boronic acid. mdpi.com

The subsequent and final step is the conversion of the carboxylic acid to the acyl chloride. This transformation is commonly accomplished by treating the carboxylic acid with a chlorinating agent.

Common Chlorinating Agents for Carboxylic Acids:

| Chlorinating Agent | Byproducts |

| Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) |

| Oxalyl chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl(g) |

The high reactivity of the acyl chloride functional group in this compound makes it a versatile intermediate for introducing the 5-(2-nitrophenyl)furoyl moiety into various molecules. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.

Typical Reactions of this compound:

| Reactant | Product |

| Alcohols (R'OH) | Esters |

| Amines (R'NH₂) | Amides |

| Water (H₂O) | Carboxylic Acids |

Furthermore, the nitro group on the phenyl ring can be readily reduced to an amino group, providing another site for chemical modification and the synthesis of a new family of derivatives.

Research and Applications

While specific, detailed research applications for the ortho-substituted isomer, this compound, are not as widely documented as its para-substituted counterpart, its structural motifs suggest its utility as an intermediate in several areas of chemical research. The related compound, 5-(4-nitrophenyl)furan-2-carbonyl chloride, is a known precursor in the synthesis of the muscle relaxant Dantrolene. This suggests that this compound could be a valuable building block in the development of novel pharmaceutical agents. The combination of the furan ring, a known pharmacophore, with the reactive acyl chloride and the modifiable nitro group makes it an attractive starting material for generating libraries of compounds for drug discovery screening. jocpr.com

An in-depth examination of the synthetic methodologies for producing this compound reveals a multi-step process rooted in fundamental organic chemistry transformations. The synthesis is logically approached by first constructing the core molecule, 5-(2-nitrophenyl)furan-2-carboxylic acid, and subsequently converting the carboxylic acid moiety into the more reactive carbonyl chloride.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-11(14)10-6-5-9(17-10)7-3-1-2-4-8(7)13(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWHGDGMPQFABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378156 | |

| Record name | 5-(2-nitrophenyl)furan-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61941-88-6 | |

| Record name | 5-(2-Nitrophenyl)-2-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61941-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-nitrophenyl)furan-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 5 2 Nitrophenyl Furan 2 Carbonyl Chloride

Reactivity of the Carbonyl Chloride Functional Group

The acyl chloride moiety is the most reactive site in the molecule, readily participating in reactions with a variety of nucleophiles. This high reactivity is a consequence of the strong electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl group, which renders the carbonyl carbon highly electrophilic. libretexts.org

Nucleophilic Acyl Substitution Reactions: Formation of Amides and Esters

The most common reactions involving 5-(2-nitrophenyl)furan-2-carbonyl chloride are nucleophilic acyl substitutions. libretexts.orgmasterorganicchemistry.com This class of reactions proceeds via an addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and the carbon-oxygen double bond is restored. libretexts.org

This reactivity allows for the straightforward synthesis of a variety of amides and esters. The reaction with primary or secondary amines yields the corresponding N-substituted amides, while reaction with alcohols or phenols in the presence of a non-nucleophilic base produces the corresponding esters. The electron-withdrawing nitro group on the phenyl ring can further enhance the electrophilicity of the carbonyl carbon, facilitating these substitution reactions.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent Type | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Amine | N-Substituted Amide |

| Secondary Amine (R₂NH) | Amine | N,N-Disubstituted Amide |

| Alcohol (R-OH) | Alcohol | Ester |

Reactions with Carbonyl Reagents and Other Nucleophiles

Beyond simple amidation and esterification, the carbonyl chloride group can react with a broader range of nucleophiles. For instance, it can react with carboxylates to form acid anhydrides. masterorganicchemistry.com Reactions with organometallic reagents, such as Grignard reagents or organocuprates, would be expected to lead to the formation of ketones, although such reactions must be carefully controlled to prevent further addition to the resulting ketone. Other nucleophiles, such as azide (B81097) or cyanide ions, can also displace the chloride to form acyl azides and acyl cyanides, respectively, which are themselves versatile synthetic intermediates.

Role as an Electrophilic Synthon in Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Acyl chlorides like this compound can serve as valuable electrophilic components in such reactions. For example, in a Passerini or Ugi-type reaction, the acyl chloride could act as the acid component, reacting with an isocyanide and a carbonyl compound (and an amine in the Ugi case) to generate complex amide derivatives. This application leverages the high reactivity of the acyl chloride to drive the formation of multiple bonds in a single operation. mdpi.com

Transformations Involving the Nitro Group and Furan (B31954) Ring

While the carbonyl chloride is the most reactive site, the nitro group and the furan ring can also undergo specific chemical transformations, often under conditions that differ from those required for nucleophilic acyl substitution.

Reduction Chemistry of the Nitro Group

The aromatic nitro group is readily reducible to a variety of other functional groups, most commonly an amine (aniline derivative). wikipedia.orgsci-hub.se This transformation is of significant interest as it dramatically alters the electronic properties of the phenyl ring, converting an electron-withdrawing group into an electron-donating one. jsynthchem.com A wide array of reducing agents can accomplish this, with the choice of reagent often dictated by the presence of other functional groups in the molecule. sci-hub.se

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a widely used and efficient method. wikipedia.orgsci-hub.se

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of a strong acid (e.g., HCl) are classic reagents for this reduction. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst can serve as a source of hydrogen. sci-hub.se

Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often too reactive and may also reduce the furan ring or the carbonyl group. Milder borohydride-based systems, sometimes in the presence of transition metal catalysts, can offer greater selectivity. jsynthchem.com

Partial reduction of the nitro group to intermediate oxidation states, such as the hydroxylamine (B1172632) or nitroso group, is also possible under carefully controlled conditions. wikipedia.org

Oxidative Pathways of the Furan Ring System

The furan ring is an electron-rich heterocycle and is susceptible to oxidation. nih.govsemanticscholar.org While generally stable under the conditions used for nucleophilic acyl substitution, strong oxidizing agents can lead to ring-opening or other transformations. nih.gov The oxidation of furans can proceed through various pathways, often initiated by the formation of an electrophilic intermediate like an epoxide or a cis-enedione upon reaction with an oxidant. nih.gov

Common oxidative conditions for furans include:

Singlet Oxygen: Photo-oxygenation can lead to the formation of endoperoxides, which can rearrange to various products. semanticscholar.org

Halogen-Based Oxidants: Reagents like N-bromosuccinimide (NBS) in the presence of an alcohol can lead to oxidative ring opening. researchgate.net

Peroxy Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the furan ring.

The specific products of furan oxidation depend heavily on the substituents present on the ring and the reaction conditions employed. For a molecule like this compound, the electron-withdrawing nature of the substituents might slightly decrease the ring's susceptibility to oxidation compared to simple alkyl-substituted furans.

Cross-Coupling Reactions at the Furan Ring (e.g., Suzuki-Miyaura Coupling)

The furan moiety within this compound can participate in various carbon-carbon bond-forming reactions, with the Suzuki-Miyaura coupling being a prominent example. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. libretexts.org In the context of the title compound, the focus would be on coupling at a halogenated furan ring, though the principles apply to the arylated furan structure as well.

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The initial step involves the oxidative addition of a palladium(0) complex to the organic halide, forming a palladium(II) species. This is often the rate-determining step, and the reactivity of the halide decreases in the order of I > OTf > Br > Cl. libretexts.org The use of aryl chlorides, which are generally less reactive, often necessitates specific catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to facilitate this step. libretexts.orgresearchgate.net

Following oxidative addition, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, a process often facilitated by a base. The final step is reductive elimination, which results in the formation of the new carbon-carbon bond, yielding the cross-coupled product and regenerating the palladium(0) catalyst. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided results, the reactivity of similar substrates, such as other aryl chlorides and furan derivatives, provides a strong indication of the expected chemical behavior. researchgate.netnih.govresearchgate.net For instance, the coupling of various aryl chlorides has been successfully achieved using specialized palladium catalysts and conditions. nih.govnih.govorganic-chemistry.org

Below is a representative data table illustrating the conditions often employed for Suzuki-Miyaura couplings involving aryl chlorides, which would be analogous to reactions involving a chlorinated derivative of the title compound.

| Entry | Aryl Chloride | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95 |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 88 |

| 3 | 1-Chloro-4-nitrobenzene | 3-Furylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 92 nih.gov |

This table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, mechanistic studies would focus on the pathways of its principal reactions.

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies on this compound itself are limited. However, insights can be drawn from theoretical and experimental studies on related furan derivatives. nih.govacs.org

For reactions involving the furan ring, such as electrophilic substitution or addition, theoretical calculations on simpler furans, like 2-acetylfuran, indicate that the C5 position is highly susceptible to attack. acs.org In the case of acid-catalyzed hydrolysis of furan and its derivatives, a proposed mechanism involves a slow proton transfer to the α-carbon (C2 or C5) of the furan ring as the initial and rate-limiting step. researchgate.net This protonation leads to the formation of intermediates that can subsequently react. researchgate.net

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative data on reaction rates and help identify the factors that control them. For reactions involving this compound, the rate would be influenced by several factors, including the nature of the reactants, catalyst, solvent, and temperature.

In the context of nucleophilic acyl substitution at the carbonyl chloride, the reaction rate is determined by the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of substitution.

For Suzuki-Miyaura coupling reactions, kinetic studies on similar systems have shown that the oxidative addition step is typically the rate-determining step. libretexts.org The rate of this step is highly dependent on the nature of the halide (Cl being the slowest to react) and the electronic properties of the aryl group. libretexts.orgresearchgate.net The choice of palladium catalyst and ligand is a critical determinant of the reaction rate, with bulky, electron-donating ligands generally accelerating the oxidative addition of aryl chlorides. libretexts.org

Kinetic studies on the solvolysis of 2-methylfuran-3-carbonyl chloride have been conducted to understand the reaction mechanism, with data used to determine activation parameters and solvent kinetic isotope effects. scribd.com Such studies on this compound would provide valuable insights into its solvolytic behavior and the influence of the substituents on the reaction rate.

Stereochemical Outcomes of Derived Reactions

The stereochemistry of reactions involving derivatives of this compound would be of interest if chiral centers are generated during a transformation. For instance, in an asymmetric Heck-Mizoroki reaction involving a derivative, the stereochemical outcome would be determined by the chiral catalyst and the reaction mechanism. wiley-vch.de The Heck reaction is known to proceed via a syn-addition of the organopalladium species to the alkene, followed by a syn-elimination of palladium hydride. wiley-vch.de The choice of chiral ligands, such as BINAP, can induce high enantioselectivity in the product. wiley-vch.de

While the parent molecule, this compound, is achiral, reactions of its derivatives could lead to chiral products. For example, if the nitro group were reduced to an amine and then acylated with a chiral carboxylic acid, a diastereomeric mixture could be formed. The stereochemical outcome of any subsequent reactions would then be influenced by the existing chiral center. However, without specific examples of such reactions involving this compound, the discussion remains general.

Derivatization Strategies and Synthesis of Analogues

Synthesis of Substituted Amide and Ester Derivatives

The most direct derivatization of 5-(2-nitrophenyl)furan-2-carbonyl chloride involves its reaction with nucleophiles such as amines, amino acid esters, and alcohols to form the corresponding amides and esters. This nucleophilic acyl substitution reaction is typically conducted in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). For reactions involving amines or amino acid ester hydrochlorides, a base such as triethylamine (Et3N) is commonly added to neutralize the hydrochloric acid byproduct and to deprotonate the nucleophile, thereby facilitating the reaction. researchgate.net

The synthesis of ester derivatives is often achieved by reacting the acid chloride with an alcohol in the presence of a strong, non-nucleophilic base like sodium hydride (NaH), which deprotonates the alcohol to form a more reactive alkoxide nucleophile. researchgate.net The general schemes for these reactions are fundamental in organic synthesis and allow for the introduction of a wide variety of functional groups, enabling the modulation of the molecule's physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. njtech.edu.cn

Table 1: Synthesis of Amide and Ester Derivatives This table is interactive and allows for sorting and filtering of data.

| Reactant | Product Type | General Structure of Product | Reaction Conditions |

|---|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Amide | 5-(2-nitrophenyl)furan-2-yl-CONR¹R² | Et3N, DCM, 60°C |

| Amino Acid Ester (H₂N-CHR-COOR') | Amide | 5-(2-nitrophenyl)furan-2-yl-CO-NH-CHR-COOR' | Et3N, DCM, 60°C |

| Alcohol (R-OH) | Ester | 5-(2-nitrophenyl)furan-2-yl-COOR | NaH, dry THF, 0°C to 60°C |

| Hydrazine (B178648) (NH₂NH₂) | Hydrazide | 5-(2-nitrophenyl)furan-2-yl-CONHNH₂ | THF, room temp. |

Construction of Novel Heterocyclic Systems Incorporating the 5-(2-nitrophenyl)furan Moiety

The 5-(2-nitrophenyl)furan scaffold is a valuable building block for synthesizing more complex heterocyclic systems. The carbonyl chloride function is often converted into other reactive intermediates, which then undergo cyclization reactions to form new rings.

Pyrazole (B372694) and its partially saturated analog, dihydropyrazole (or pyrazoline), are important five-membered heterocyclic motifs in medicinal chemistry. researchgate.net A common and effective strategy for synthesizing these structures involves the cyclocondensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone) with hydrazine or its derivatives. nih.govmdpi.com

To construct a pyrazole derivative from this compound, a multi-step sequence is employed. First, the acid chloride can be converted into an α,β-unsaturated ketone. This can be achieved by, for example, a Friedel-Crafts acylation reaction to produce a ketone, followed by a Claisen-Schmidt condensation with an appropriate aldehyde. The resulting chalcone, which contains the 5-(2-nitrophenyl)furan moiety, is then reacted with hydrazine hydrate (NH₂NH₂) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol. This cyclocondensation reaction typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the final pyrazole or dihydropyrazole product. nih.gov The specific substitution on the hydrazine determines the substituent on the pyrazole's nitrogen atom. nih.gov

Table 2: Representative Synthesis of Pyrazole Derivatives This table is interactive and allows for sorting and filtering of data.

| Intermediate | Reagent | Product Architecture | General Structure of Product |

|---|---|---|---|

| 1-(5-(2-nitrophenyl)furan-2-yl)-3-aryl-prop-2-en-1-one (Chalcone) | Hydrazine Hydrate | Dihydropyrazole | 3-(5-(2-nitrophenyl)furan-2-yl)-5-aryl-4,5-dihydropyrazole |

| 1-(5-(2-nitrophenyl)furan-2-yl)-3-aryl-prop-2-en-1-one (Chalcone) | Phenylhydrazine | Dihydropyrazole | 3-(5-(2-nitrophenyl)furan-2-yl)-5-aryl-1-phenyl-4,5-dihydropyrazole |

| 1,3-Diketone derivative | Hydrazine Hydrate | Pyrazole | 3-(5-(2-nitrophenyl)furan-2-yl)-5-substituted-pyrazole |

The synthesis of fused heterocyclic systems requires a more intricate strategy. Building a 1,2,4-triazolo[3,4-b] researchgate.netresearchgate.netsemanticscholar.orgthiadiazine ring system onto the furan (B31954) core involves the sequential construction of the triazole and thiadiazine rings. A common pathway begins with the conversion of the starting acid chloride into 5-(2-nitrophenyl)furan-2-carbohydrazide by reaction with hydrazine hydrate. nih.gov

This key hydrazide intermediate is then used to construct a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This is typically achieved by reacting the hydrazide with carbon disulfide (CS₂) in a basic medium (like ethanolic KOH) to form a potassium dithiocarbazate salt, which is then cyclized by refluxing with an excess of hydrazine hydrate. scispace.com The resulting triazole-thiol possesses the necessary functionalities for the final ring fusion. The construction of the fused thiadiazine ring is accomplished by reacting the triazole-thiol with a bifunctional electrophile, such as an α-halo ketone or a 1,2-dihaloalkane. For example, reaction with phenacyl bromide (α-bromoacetophenone) in refluxing ethanol would lead to the formation of a 1,2,4-triazolo[3,4-b] researchgate.netresearchgate.netsemanticscholar.orgthiadiazine derivative. scispace.com

1,3,4-Oxadiazole and 1,3,4-thiadiazole rings are common motifs in pharmacologically active compounds. ijfmr.com The synthesis of these heterocycles also frequently starts from the 5-(2-nitrophenyl)furan-2-carbohydrazide intermediate. researchgate.net

Several methods exist for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. One of the most prevalent methods is the cyclodehydration of 1,2-diacylhydrazines. farmaciajournal.com In this approach, the initially formed carbohydrazide is acylated with a second, different acid chloride (e.g., benzoyl chloride) to yield a 1,2-diacylhydrazine. This intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or sulfuric acid, which promotes the intramolecular ring closure to form the oxadiazole ring. researchgate.netfarmaciajournal.com

For the synthesis of thiadiazole derivatives, the carbohydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide intermediate. Subsequent acid-catalyzed or base-catalyzed cyclization of the thiosemicarbazide results in the formation of the 1,3,4-thiadiazole ring. nih.gov Alternatively, reaction of the hydrazide with carbon disulfide can lead to intermediates that cyclize into thiadiazole-thiones. researchgate.net

Table 3: Synthesis of Oxadiazole and Thiadiazole Heterocycles This table is interactive and allows for sorting and filtering of data.

| Intermediate | Reagent(s) | Product Heterocycle |

|---|

Exploration of Structure-Reactivity Relationships in Derivatization

The derivatization of this compound is governed by the electronic properties of its constituent parts. The structure-reactivity relationship is crucial for predicting reaction outcomes and designing synthetic pathways.

Carbonyl Chloride Reactivity : The carbonyl carbon of the acid chloride is highly electrophilic. This electrophilicity is further enhanced by the electron-withdrawing nature of both the furan ring's oxygen atom and, more significantly, the 2-nitrophenyl substituent. The nitro group is a powerful electron-withdrawing group via both resonance and inductive effects, which pulls electron density away from the furan ring and, consequently, from the carbonyl group. This makes the acid chloride exceptionally reactive towards nucleophilic attack, facilitating the rapid and efficient synthesis of amides and esters.

Furan Ring Reactivity : The furan ring itself is an electron-rich aromatic system, but its reactivity is modulated by the attached 2-nitrophenyl group. The electron-withdrawing nature of this substituent deactivates the furan ring towards electrophilic aromatic substitution. Conversely, this electronic feature influences the furan's behavior as a diene in Diels-Alder reactions. The reversibility and kinetics of furan Diels-Alder cycloadditions are highly sensitive to the electronic nature of the substituents on both the furan and the dienophile. semanticscholar.org

Nitro Group as a Functional Handle : The nitro group can be chemically transformed, most commonly reduced to an amino group. This transformation would dramatically alter the electronic properties of the entire molecule, converting the strongly electron-withdrawing substituent into a strongly electron-donating one. Such a change would decrease the reactivity of the carbonyl group (if still present) and significantly activate the furan and phenyl rings towards electrophilic substitution, opening up new avenues for further functionalization.

Design and Synthesis of Advanced Functionalized Furan Derivatives

The 5-(2-nitrophenyl)furan scaffold is not merely a precursor for simple derivatives but a platform for the design and synthesis of advanced, functional molecules. The goal of such synthetic efforts is often to create compounds with specific biological activities or material properties. semanticscholar.orgcuestionesdefisioterapia.com

A prominent strategy involves using the initial furan derivative as a core structure to which various other heterocyclic or functional moieties are appended. For instance, research has shown that chalcones derived from substituted 5-phenylfurans are versatile intermediates for creating libraries of compounds. nih.gov These chalcones can be cyclized with different reagents to produce a wide range of five- and six-membered heterocyclic systems, including pyrazolines, isoxazolines, and pyridines. nih.gov

This approach allows for a systematic exploration of the chemical space around the core furan scaffold. By varying the substituents on the newly formed rings, chemists can fine-tune the molecule's properties to optimize its interaction with biological targets. For example, derivatives of 5-(4-chlorophenyl)furan have been synthesized and evaluated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov This demonstrates how the rational design of advanced derivatives, starting from a simple furan-based acid chloride, can lead to the discovery of potent and potentially therapeutic agents. The synthesis of such advanced derivatives often involves multi-step sequences that combine the fundamental reactions of the carbonyl chloride with subsequent cyclization and functional group interconversion strategies. mdpi.comsemanticscholar.org

Spectroscopic and Structural Characterization Methods in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 5-(2-nitrophenyl)furan-2-carbonyl chloride is expected to show distinct signals for the protons on the furan (B31954) and phenyl rings. The furan protons, typically appearing as doublets, would be anticipated in the aromatic region. The four protons of the ortho-substituted nitrophenyl group would present a more complex multiplet pattern due to their coupling interactions. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the carbonyl chloride moiety.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. Characteristic signals would be expected for the carbonyl chloride carbon, the carbons of the furan ring (two of which would be quaternary), and the six carbons of the nitrophenyl ring (two of which are quaternary). The positions of these signals provide insight into the electronic environment of each carbon atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically found at a high wavenumber (around 1750-1815 cm⁻¹). Other key absorbances would include the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and various C-H and C=C stretching and bending vibrations from the aromatic rings. For the related compound 5-(2-nitrophenyl)-2-furaldehyde, IR data is available, which supports the expected regions for these functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretch of the nitro group and the vibrations of the aromatic rings would be expected to give strong Raman signals.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. Common fragmentation pathways for acyl chlorides include the loss of the chlorine radical or a carbon monoxide molecule. Further fragmentation of the aromatic rings would also be observed. While specific data for the target compound is unavailable, predicted mass-to-charge ratios for various adducts have been calculated. uni.lu

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-system of this compound, which includes both the furan and nitrophenyl rings, would be expected to absorb ultraviolet or visible light, leading to characteristic absorption maxima (λmax). The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimentally determined percentages for this compound would be compared to the theoretical values calculated from its molecular formula (C₁₁H₆ClNO₄) to confirm its elemental composition and purity.

Data Tables

Due to the absence of published experimental data for this compound, the following tables are presented with placeholder or predicted information based on known spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values and require experimental verification.)

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furan-H | ~7.0-7.5 | d |

| Phenyl-H | ~7.6-8.2 | m |

| C=O (Carbonyl) | ~160-165 | s |

| Furan-C | ~110-150 | d, s |

| Phenyl-C | ~120-150 | d, s |

Table 2: Key IR Absorption Bands (Note: Based on typical functional group frequencies.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acyl Chloride) | 1750-1815 | Strong |

| NO₂ (Asymmetric Stretch) | ~1520 | Strong |

| NO₂ (Symmetric Stretch) | ~1340 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium-Weak |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Optimized Geometries

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the electronic landscape of a molecule. For derivatives of furan (B31954), methods like B3LYP with basis sets such as 6-31+G** are commonly used to perform geometry optimizations. nih.gov These calculations find the lowest energy conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles.

In the case of 5-(2-nitrophenyl)furan-2-carbonyl chloride, DFT calculations would reveal the relative orientation of the furan ring, the nitrophenyl group, and the carbonyl chloride moiety. Studies on similar structures, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, have shown that the furan and phenyl rings are nearly coplanar, with a very small dihedral angle between them. mdpi.com This planarity suggests an extended electron delocalization across the molecule. mdpi.com Geometry optimization studies on related furan derivatives have been validated by comparing the calculated parameters with those obtained from X-ray crystallography, showing good agreement. nih.govmdpi.com

Table 1: Representative Theoretical Calculation Parameters

| Parameter | Method/Basis Set | Application |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP/6-31+G**) | Predicts the most stable 3D structure, bond lengths, and angles. |

| Frequency Calculations | DFT (e.g., B3LYP/6-31+G**) | Confirms the optimized structure as a true energy minimum and predicts vibrational spectra. |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For nitrophenylfuran derivatives, the HOMO is typically distributed over the furan and phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO is often localized on the nitrophenyl moiety, particularly the nitro group, which is a strong electron-withdrawing group and thus a prime site for nucleophilic attack. DFT studies on similar nitroaromatic compounds have been used to calculate these orbital energies and their distribution. researchgate.net Reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be derived from HOMO and LUMO energies to quantify the molecule's reactive nature.

Table 2: Frontier Molecular Orbitals and Their Significance

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic). |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Understanding Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different potential values: red regions signify negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas denote intermediate potentials.

For a molecule like this compound, MEP analysis is expected to show strong negative potentials (red) around the oxygen atoms of the nitro group and the carbonyl group. researchgate.netnih.gov These areas are the most likely sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, positive potentials (blue) would be anticipated around the hydrogen atoms of the aromatic rings. researchgate.net The MEP map provides a clear, intuitive picture of the molecule's reactivity, identifying the most probable sites for nucleophilic and electrophilic reactions. researchgate.net

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By performing frequency calculations using DFT, the vibrational modes of the molecule can be determined, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated and correlated with experimental data to aid in structure elucidation.

For example, in a study of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the calculated 1H-NMR and 13C-NMR chemical shifts showed good agreement with the experimental spectra, helping to confirm the compound's structure. mdpi.com For this compound, theoretical calculations would predict characteristic vibrational frequencies for the C=O stretch of the acyl chloride, the N-O stretches of the nitro group, and the various C-H and C-C vibrations of the furan and phenyl rings. Comparing these predicted spectra with experimentally obtained data serves as a powerful method for structural verification.

Molecular Docking Simulations for Investigating Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govnih.gov This method is central to drug design and discovery. It evaluates the binding affinity and interaction patterns between the ligand and the active site of the biological target. ajprd.com

Derivatives of nitrofuran have been investigated for their potential as anti-infective agents. ajprd.comresearchgate.net Molecular docking studies on such compounds have been performed to understand their mechanism of action. ajprd.comresearchgate.net For instance, nitrofuran derivatives have been docked into the active site of E. coli nitroreductase, a key enzyme in their bioactivation. ajprd.comresearchgate.net These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's active site. ajprd.comresearchgate.net A docking simulation of this compound with a relevant biological target could identify its potential as a therapeutic agent and elucidate its binding mode, providing a foundation for the design of more potent derivatives. nih.gov

Table 3: Interacting Compounds

| Compound Name |

|---|

| This compound |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate |

| 2-nitro-N-(4-nitrophenyl) benzamide |

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks for Architecturally Complex Molecules

The utility of 5-(2-nitrophenyl)furan-2-carbonyl chloride as a versatile building block stems from the reactivity of its constituent parts. bldpharm.com The acyl chloride functional group is highly electrophilic and readily undergoes nucleophilic acyl substitution reactions. This allows for the facile synthesis of a diverse array of derivatives, including esters, amides, and ketones, by reacting it with various nucleophiles such as alcohols, amines, and organometallic reagents.

The furan (B31954) ring itself, along with the attached nitrophenyl group, provides a scaffold that can be further modified. The synthesis of polyfunctionalized heterocyclic compounds is a significant area of interest in medicinal and materials chemistry, and 5-phenyl-2-furaldehyde, a related compound, is a known starting material for such complex structures. researchgate.net Similarly, this compound can serve as a precursor to a variety of more complex heterocyclic systems. For instance, the furan ring can participate in cycloaddition reactions or undergo ring-opening to yield acyclic compounds that can be used in further synthetic transformations. The nitro group on the phenyl ring can be reduced to an amine, which can then be diazotized or acylated, opening up further avenues for molecular elaboration.

The synthesis of furan-2-carboxamides, for example, demonstrates the utility of furanoyl chlorides in creating molecules with specific biological activities. nih.gov By reacting this compound with various amines or diamines, a library of corresponding amides can be generated. These reactions are typically straightforward and high-yielding. The resulting amides can serve as key intermediates for the construction of more intricate molecular frameworks, including those containing multiple heterocyclic rings.

Table 1: Key Reactions for Derivatization

| Reaction Type | Nucleophile/Reagent | Resulting Functional Group |

|---|---|---|

| Esterification | Alcohols (R-OH) | Ester (-COOR) |

| Amidation | Amines (R-NH2) | Amide (-CONHR) |

| Friedel-Crafts Acylation | Aromatic compounds | Ketone (-COR) |

Intermediacy in the Synthesis of Specialty Chemicals and Fine Chemicals

This compound is a key intermediate in the synthesis of various specialty and fine chemicals, particularly those with potential pharmacological applications. The broader class of 5-phenyl-furan-2-carboxylic acid derivatives has been identified as a promising source of new antimycobacterial agents that target iron acquisition in Mycobacterium tuberculosis. mdpi.commdpi.com The synthesis of these active compounds often proceeds through an acyl chloride intermediate, highlighting the importance of molecules like this compound.

For example, studies have shown that furan derivatives with specific substitutions exhibit significant tuberculostatic activity against resistant strains of Mycobacterium tuberculosis. The synthesis of these specialty chemicals involves the reaction of the acyl chloride with appropriate nucleophiles to introduce desired side chains and functional groups. The resulting amides and esters can then be evaluated for their biological activity. A notable example is the synthesis of furan-2-carboxamides, which have shown antibiofilm activity against pathogens like Pseudomonas aeruginosa. nih.gov

The general synthetic route to these specialty chemicals involves the initial preparation of the 5-arylfuran-2-carboxylic acid, followed by its conversion to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with a nucleophile, such as a substituted amine or alcohol, to yield the final product. This modular approach allows for the creation of a diverse library of compounds for biological screening.

Table 2: Examples of Bioactive Furan Derivatives

| Compound Class | Synthetic Precursor | Biological Activity |

|---|---|---|

| 5-Phenyl-furan-2-carboxylic acids | 5-Aryl-2-furoyl chlorides | Antimycobacterial mdpi.com |

| Furan-2-carboxamides | Furan-2-carbonyl chloride | Antibiofilm nih.gov |

Contribution to the Synthesis of Polymeric Materials and Coatings

While direct applications of this compound in polymer synthesis are not extensively documented, its structure suggests significant potential in this field. Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), are gaining considerable attention as renewable alternatives to petroleum-derived monomers like terephthalic acid for the production of polyesters. researchgate.netncsu.edu The diacyl chloride of FDCA, furan-2,5-dicarbonyl chloride, is a highly reactive monomer used in polycondensation reactions.

By analogy, this compound can be envisioned as a monofunctional monomer that could be used to control polymer chain length or to introduce specific end groups. In a polycondensation reaction with a diol and a diacyl chloride (like furan-2,5-dicarbonyl chloride), this compound could act as a chain-capping agent. The bulky and polar 2-nitrophenyl group at the chain end would be expected to influence the final properties of the polymer, such as its solubility, thermal stability, and mechanical characteristics.

Furthermore, if a diol-functionalized version of the 2-nitrophenyl group were used, or if the nitro group were converted to a reactive handle, the molecule could serve as a difunctional monomer for the synthesis of novel polyesters or polyamides. The rigid furan and phenyl rings would likely impart high thermal stability and specific mechanical properties to the resulting polymer, making it a candidate for high-performance materials and coatings. The synthesis of polyesters from FDCA and various diols is well-established, typically proceeding through a two-step melt polycondensation process, and similar conditions could be explored for polymers incorporating the 5-(2-nitrophenyl)furan-2-carbonyl moiety. rsc.org

Utilization in the Development of Biofuels

The development of renewable energy sources is a critical area of modern research, and biomass-derived furans are promising candidates for the production of biofuels. A closely related compound, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), has been identified as a highly useful intermediate for the production of furoate ester biofuels. rsc.org CMFCC is derived from 5-(chloromethyl)furfural (CMF), which can be produced from biomass. The reaction of CMFCC with alcohols yields furoate esters, which have properties suitable for use as fuel oxygenates.

Given this precedent, it is plausible that this compound could also be utilized in the development of biofuels. Through esterification reactions with various simple alcohols (e.g., ethanol, butanol), it can be converted into the corresponding 5-(2-nitrophenyl)furan-2-carboxylate esters. The properties of these esters would need to be evaluated to determine their suitability as biofuels. Key parameters of interest include energy density, viscosity, and combustion characteristics. While the presence of the nitro group would increase the molecular weight and oxygen content, its impact on fuel performance would require empirical investigation. The potential to derive the furan core from renewable biomass makes this an intriguing, albeit currently theoretical, application.

Exploration of Biological Activities of 5 2 Nitrophenyl Furan 2 Carbonyl Chloride and Its Derivatives

Antimicrobial Activity Investigations (in vitro)

Derivatives based on the furan (B31954) scaffold have been a subject of extensive research for their antimicrobial properties. nih.gov The introduction of a nitrophenyl group, as seen in 5-(2-nitrophenyl)furan-2-carbonyl chloride, is a strategic modification, as nitro-containing heterocyclic compounds are known for their effectiveness as antibacterial agents. researchgate.net The mechanism of action for nitroheterocyclic antibiotics often involves their reduction by bacterial enzymes. researchgate.net Studies on various furan derivatives have demonstrated their potential to inhibit the growth of a range of pathogenic microorganisms. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research into furan-based compounds has confirmed their activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies on 5-nitro-2-furfurylidene derivatives, which share the core 5-nitrofuran structure, showed that several compounds were effective at inhibiting the growth of Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as other Gram-negative bacteria. researchgate.net For instance, certain derivatives were found to be effective against B. subtilis and S. aureus at concentrations as low as 5µg per disc. researchgate.net However, in this particular study, none of the tested compounds showed activity against Pseudomonas aeruginosa. researchgate.net Furanocoumarins, another class of furan derivatives, have also been noted to be generally more effective against Gram-positive bacteria. nih.gov The broad antibacterial activity is a promising feature, suggesting that the furan scaffold is a viable backbone for the development of new antibacterial agents.

| Derivative Class | Bacterial Strain | Activity Noted | Source |

|---|---|---|---|

| 5-nitro-2-furfurylidene derivatives | Bacillus subtilis (Gram +) | Effective at 5µg, 50µg, and 100µg/disc | researchgate.net |

| 5-nitro-2-furfurylidene derivatives | Staphylococcus aureus (Gram +) | Effective at 5µg, 50µg, and 100µg/disc | researchgate.net |

| 5-nitro-2-furfurylidene derivatives | Gram-negative bacteria (unspecified) | Effective at 100µg/disc | researchgate.net |

| 5-nitro-2-furfurylidene derivatives | Pseudomonas aeruginosa (Gram -) | No activity observed | researchgate.net |

| Furanocoumarins | Gram-positive bacteria | Generally effective | nih.gov |

Antifungal Activity Assessment

In addition to antibacterial effects, furan derivatives have demonstrated notable antifungal capabilities. In a study of 5-nitro-2-furfurylidene derivatives, several compounds exhibited high activity against the yeast Candida albicans at a concentration of 100µg per disc. researchgate.net This suggests that the structural features of these nitrofuran compounds, which are crucial for their antibacterial action, may also confer potent antifungal properties. The ability to inhibit both bacteria and fungi makes these derivatives interesting candidates for broader-spectrum antimicrobial applications.

Anticancer Potential Studies (in vitro)

The search for novel anticancer agents has led researchers to explore the cytotoxic potential of various synthetic heterocyclic compounds, including furan derivatives. nih.govresearchgate.netnih.gov These studies evaluate the ability of the compounds to kill cancer cells, often measuring the IC50 value, which is the concentration required to inhibit the growth of 50% of the cells.

Evaluation of Cytotoxic Effects on Human Cancer Cell Lines

Derivatives of 5-phenylfuran have been evaluated for their cytotoxic effects against a range of human cancer cell lines. In one study, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and tested against liver (HepG2, Huh-7) and breast (MCF-7) cancer cell lines. nih.gov One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed the highest activity against hepatocellular carcinoma, with a cell viability of just 33.29% at a concentration of 20 µg/mL. nih.gov Another study on different furan derivatives reported IC50 values against various cell lines, including mammary gland cancer (MCF-7), hepatocellular carcinoma (HepG2), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa). researchgate.net The cytotoxic effects varied depending on the specific substitutions on the phenyl ring, with a 2-chloro substituted compound showing the highest cytotoxicity against HepG2 cells. researchgate.net Furthermore, other research into benzochromene derivatives, which can be structurally related, also showed significant cytotoxic activity with IC50 values in the micromolar range (4.6-21.5 μM) against several cancer cell lines. nih.gov These findings underscore the potential of the furan scaffold in designing new molecules with potent anticancer properties. researchgate.netnih.gov

| Derivative Class/Compound | Cancer Cell Line | Activity Metric | Source |

|---|---|---|---|

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 33.29% cell viability at 20 µg/mL | nih.gov |

| 5-phenylfuran derivatives (general) | MCF-7 (Breast) | IC50 values from 43.15 to 68.17 µM | researchgate.net |

| 5-phenylfuran derivatives (general) | HepG2 (Liver) | IC50 values from 43.15 to 68.17 µM | researchgate.net |

| 5-phenylfuran derivatives (general) | MDA-MB-231 (Breast) | IC50 values from 43.15 to 68.17 µM | researchgate.net |

| 5-phenylfuran derivatives (general) | HeLa (Cervix) | IC50 values from 43.15 to 68.17 µM | researchgate.net |

| Compound 5e (2-Cl substituted) | HepG2 (Liver) | Highest cytotoxicity in its series | researchgate.net |

| Benzochromene derivatives | Various human cancer cells | IC50 values from 4.6 to 21.5 µM | nih.gov |

Antitubercular Research and Molecular Target Identification

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents that act on novel targets. researchgate.netunipi.it Derivatives of 5-nitrophenyl)furan have been specifically investigated for their antitubercular activity. Research has shown that these compounds can target essential biological pathways in mycobacteria, such as iron acquisition. researchgate.net

Inhibition of Salicylate (B1505791) Synthase MbtI as a Therapeutic Strategy

A promising therapeutic target in M. tuberculosis is salicylate synthase, known as MbtI. researchgate.netunimi.it This enzyme is critical for the biosynthesis of mycobactins, which are siderophores essential for the bacterium's iron uptake. researchgate.netunipi.it Since iron acquisition is vital for the survival and virulence of M. tuberculosis and the MbtI enzyme has no human counterpart, its inhibition is an attractive strategy for developing safe and effective anti-TB drugs. unipi.itunimi.it

Research has successfully identified 5-phenylfuran-2-carboxylic acid derivatives as potent inhibitors of MbtI. researchgate.netunimi.it Through virtual screening and subsequent synthesis, researchers have developed furan-based compounds that demonstrate significant inhibitory activity. For example, one study identified a lead compound that competitively inhibits MbtI with a Ki (inhibition constant) of 5.3 µM and an IC50 of 7.6 µM. unipi.itnih.gov This compound also showed promising antimycobacterial activity with a Minimum Inhibitory Concentration (MIC99) of 156 µM, which is believed to be linked to the inhibition of mycobactin (B74219) biosynthesis. unipi.itnih.gov Another study improved upon previous findings, discovering a candidate with a Ki of 8.8 µM and an antimycobacterial activity (MIC99) of 250 µM. researchgate.net These results strongly support the hypothesis that 5-phenylfuran-2-carboxylic acid derivatives are a promising class of MbtI inhibitors for the development of new antitubercular agents. researchgate.net

| Compound | Target | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 1a (furan derivative) | M. tuberculosis MbtI | Ki | 5.3 µM | unipi.itnih.gov |

| Compound 1a (furan derivative) | M. tuberculosis MbtI | IC50 | 7.6 µM | unipi.it |

| Compound 1a (furan derivative) | M. tuberculosis | MIC99 | 156 µM | unipi.itnih.gov |

| Compound 1h (furan derivative) | M. tuberculosis MbtI | Ki | 8.8 µM | researchgate.net |

| Compound 1h (furan derivative) | M. tuberculosis | MIC99 | 250 µM | researchgate.net |

Importance of the Furan Scaffold in Antitubercular Drug Development

The furan scaffold, particularly when substituted with a nitro group (nitrofuran), is a critical pharmacophoric feature in the development of new treatments for tuberculosis (TB). aimspress.comresearchgate.net The rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis has created an urgent need for novel antimicrobial agents that operate via new mechanisms of action. nih.gov Nitrofurans have emerged as a promising class of compounds in this context. aimspress.comnih.gov

Research has identified nitrofuran-based compounds as having the potential for rapid antimicrobial action and efficacy against both actively replicating and latent, non-replicating mycobacteria. nih.govresearchgate.net The latter is particularly important for eradicating persistent organisms and potentially shortening the lengthy duration of current TB therapies. researchgate.net Quantitative structure-activity relationship (QSAR) studies have confirmed that the presence of a furan ring substituted with a nitro group is essential for potent antitubercular activity. aimspress.com This has led to the focused design and synthesis of numerous furan-based derivatives, including chalcones, oxadiazoles, and isoxazolines, aimed at inhibiting key mycobacterial enzymes like InhA, which is vital for cell wall biosynthesis. nih.govnih.govnih.gov The furan fragment is considered a crucial element for anti-TB activity, making it a valuable starting point for the development of new lead compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and pharmacokinetic properties of lead compounds. For furan derivatives, systematic modifications have yielded significant insights into their biological activities.

In the context of antitubercular agents, the nitro group is a well-established determinant of potency. nih.gov Research on nitrofuran analogues has consistently shown that the nitroaromatic system is vital for activity against latent bacteria. researchgate.net However, the nitro group can be a structural alert for toxicity, prompting efforts to replace it. In one study targeting salicylate synthase (MbtI), replacing the nitro moiety led to a new lead compound with strong inhibitory activity. nih.gov Further SAR exploration revealed that the type and position of substituents on the phenyl ring are critical. For instance, substituting a chlorine atom with fluorine did not affect activity, while a bromine atom diminished it. nih.gov The introduction of two trifluoromethyl (CF₃) groups synergistically enhanced the activity against MbtI. nih.gov

Optimization of a nitrofuranyl amide hit involved synthesizing libraries of derivatives to improve solubility and metabolic stability while maintaining antitubercular potency. nih.gov A second-generation library introduced hydrophilic cyclic secondary amines, with a benzyl (B1604629) piperazine (B1678402) substitution proving most effective at improving solubility. nih.gov A subsequent generation focused on blocking potential sites of metabolism to enhance in vivo activity. nih.gov Similarly, a series of tetracyclic nitrofuran isoxazolines were modified on their outer phenyl and piperidine (B6355638) rings to introduce solubilizing groups, which successfully improved solubility and reduced protein binding. nih.gov

The table below summarizes key SAR findings for furan derivatives in various biological contexts.

| Furan Derivative Class | Structural Modification | Impact on Biological Activity | Target/Context |

| 5-Phenylfuran-2-carboxylics | Replacement of nitro group with other substituents. nih.gov | Maintained or improved activity, reducing potential toxicity. nih.gov | Antitubercular (MbtI Inhibition) |

| 5-Phenylfuran-2-carboxylics | Introduction of two CF₃ groups on the phenyl ring. nih.gov | Synergistically enhanced inhibitory activity. nih.gov | Antitubercular (MbtI Inhibition) |

| Nitrofuranyl amides | Introduction of hydrophilic cyclic secondary amines (e.g., benzyl piperazine). nih.gov | Improved solubility and maintained potent antitubercular activity. nih.gov | Antitubercular |

| Nitrofuran isoxazolines | Modification of outer phenyl and piperidine rings with solubilizing groups. nih.gov | Improved solubility and decreased protein binding. nih.gov | Antitubercular |

| 5-Aryl-furan-2-carboxamides | Substitution of the C-5 aryl group with a 3,4-difluorophenyl moiety. nih.gov | Resulted in a highly potent antagonist (IC₅₀ of 6 nM). nih.gov | Urotensin-II Receptor Antagonism |

Mechanistic Insights into Biological Action (e.g., disruption of bacterial cell membranes, inhibition of vital metabolic pathways)

The biological activity of this compound derivatives, particularly those with antitubercular properties, is often rooted in the unique chemistry of the nitrofuran scaffold. These compounds typically function as prodrugs, meaning they require activation within the target cell to exert their effect. researchgate.net

The primary mechanism of action for nitrofurans involves the enzymatic reduction of the nitro group by bacterial flavoproteins, specifically nitroreductases. drugbank.comwikipedia.org This intracellular reduction generates a cascade of highly reactive electrophilic intermediates and radical species. drugbank.comdrugbank.com These reactive molecules are non-specific in their targets and can wreak havoc within the bacterial cell, leading to widespread macromolecular damage.

Key cellular processes inhibited by these intermediates include:

DNA and RNA Synthesis: The reactive species can cause damage to bacterial DNA, disrupting replication and transcription. drugbank.comwikipedia.org

Protein Synthesis: Ribosomal proteins are a known target, leading to the inhibition of protein translation. wikipedia.org

Metabolic Pathway Disruption: Vital metabolic pathways, including the citric acid cycle and pyruvate (B1213749) metabolism, are inhibited. drugbank.comdrugbank.com

This multi-targeted mechanism is a significant advantage, as it is believed to be the reason for the low rate of bacterial resistance development against nitrofurans. drugbank.comwikipedia.org

In addition to this broad mechanism, more specific modes of action have been identified for certain furan derivatives. For example:

Enzyme Inhibition: Some furan-based compounds are designed to be specific inhibitors of key enzymes in Mycobacterium tuberculosis. These include InhA (enoyl acyl carrier protein reductase) and MbtI (salicylate synthase), both of which are essential for the biosynthesis of the mycobacterial cell wall. nih.govnih.gov Inhibition of these enzymes disrupts the integrity of the cell wall, leading to bacterial death.

Other Preliminary Biological Activity Investigations (e.g., Antiviral, Antidiabetic, Anti-inflammatory)

Beyond their antitubercular potential, derivatives of the furan scaffold have been explored for a range of other therapeutic applications. ijabbr.comresearchgate.net

Antiviral Activity The furan ring system is present in compounds investigated for antiviral properties. ijabbr.comnih.gov Research has shown that certain furan derivatives can inhibit viral replication. For example, a screening of a compound library identified an arylfuran derivative as a potential inhibitor of the Zika virus (ZIKV) NS3 protease (NS3pro), an essential enzyme for viral replication. researchgate.net

| Antiviral Investigation | Furan Derivative Type | Finding |

| Zika Virus | Arylfuran derivative researchgate.net | Inhibited the ZIKV NS3pro with an IC₅₀ value of 17 μM. researchgate.net |

| General | Furan derivatives ijabbr.comnih.gov | Possess a wide range of biological activities, including antiviral effects. ijabbr.comnih.gov |

Antidiabetic Activity Furan derivatives have also shown promise as potential antidiabetic agents. researchgate.netderpharmachemica.com Several studies have synthesized and tested furan-containing molecules for their ability to modulate blood glucose levels. A series of 2,4-disubstituted furan derivatives demonstrated notable antidiabetic activity in laboratory tests, with many of the compounds being more active than the reference drug acarbose. derpharmachemica.comderpharmachemica.com The proposed mechanism for some of these compounds is the inhibition of α-glucosidase, an enzyme that plays a key role in carbohydrate digestion. derpharmachemica.com Furthermore, a patent has described the use of synthetic or natural alkyl furans for the treatment of diabetes, noting their ability to lower blood sugar, increase glucose tolerance, and reduce circulating triglyceride levels. google.com

| Antidiabetic Investigation | Furan Derivative Type | Finding |

| α-Glucosidase Inhibition | 2,4-disubstituted furan derivatives derpharmachemica.comderpharmachemica.com | Found to be active in vitro, with many compounds showing higher activity than acarbose. derpharmachemica.comderpharmachemica.com |

| Glucose and Lipid Regulation | Synthetic or natural alkyl furans google.com | Can be used to lower blood sugar, increase glucose tolerance, and reduce triglyceride levels. google.com |

Anti-inflammatory Activity The anti-inflammatory properties of furan derivatives are well-documented. ijabbr.comwisdomlib.orgnih.gov These compounds can exert their effects through various mechanisms. Investigations have revealed that furan derivatives can suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov At the molecular level, they can regulate inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govtandfonline.com Some furan-based hybrid molecules have also been shown to inhibit leukocyte proteinase, an enzyme involved in tissue damage during inflammatory responses. mdpi.com

| Anti-inflammatory Investigation | Furan Derivative Type | Finding |

| Inflammatory Mediators | Natural furan derivatives nih.gov | Suppress the production of O₂, NO, and PGE2. nih.gov |

| Signaling Pathways | Natural furan derivatives nih.govtandfonline.com | Modulate MAPK and PPAR-γ signaling pathways. nih.govtandfonline.com |

| Proteinase Inhibition | Furan hybrid molecules mdpi.com | Showed better antitryptic (anti-proteinase) activity than ibuprofen (B1674241) and ketoprofen (B1673614) in vitro. mdpi.com |

Future Research Directions and Interdisciplinary Perspectives

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that directly impacts the synthesis of intermediates like 5-(2-nitrophenyl)furan-2-carbonyl chloride. rsc.org Future research should prioritize the development of sustainable and green synthetic methodologies to produce this compound, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Key areas of investigation include:

Alternative Chlorinating Agents: Traditional synthesis of acyl chlorides often employs reagents like thionyl chloride, which can be hazardous. acs.org Research into greener alternatives, such as using oxalyl chloride with a catalytic amount of a suitable agent or exploring solid-supported chlorinating reagents, could offer a more environmentally friendly approach. researchgate.net The use of buffers as a solvent has also been shown to be a green and efficient method for acylation reactions, avoiding toxic organic solvents and simplifying product isolation. tandfonline.com

Biocatalysis: The use of enzymes and whole-cell systems in organic synthesis is a cornerstone of green chemistry. researchgate.netmdpi.com Future studies could explore the biocatalytic synthesis of the precursor, 5-(2-nitrophenyl)furan-2-carboxylic acid, or even the direct enzymatic conversion to the acyl chloride. Lipase-catalyzed reactions, for instance, have shown great promise in the synthesis of furan-based oligomers. acs.org

Photocatalysis and Electrocatalysis: These methods utilize light or electrical energy to drive chemical reactions, often under mild conditions. sciengine.com Investigating the photocatalytic or electrocatalytic synthesis of this compound or its precursors could lead to more energy-efficient and sustainable production routes. rsc.orgresearchgate.net Photocatalysis has already been successfully employed in the conversion of furans to other heterocyclic structures like pyrroles. nih.govresearchgate.netchemistryworld.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the furan (B31954) ring and the acyl chloride group in this compound can be finely tuned through the use of novel catalytic systems. This allows for precise control over reactions, leading to higher yields and selectivity for desired products.

Future research in this area should focus on:

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are highly effective in forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.comysu.am The exploration of palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, with this compound would enable the synthesis of a diverse library of derivatives. benthamdirect.com These reactions could be used to introduce various substituents onto the furan or phenyl ring, leading to compounds with tailored properties.

Catalytic Amidation and Esterification: While the acyl chloride group is inherently reactive, the use of catalysts can enhance the efficiency and selectivity of amidation and esterification reactions, especially with less reactive amines and alcohols. This would facilitate the synthesis of a wide range of amides and esters for biological screening or as monomers for polymerization.

Multi-component Reactions: Designing catalytic systems that enable multi-component reactions involving this compound would be a highly efficient strategy for generating molecular complexity in a single step.

Advanced Derivatization for Tailored Biological or Material Properties

The true potential of this compound lies in its ability to serve as a scaffold for the creation of new molecules with specific functions.

Interactive Data Table: Potential Derivatives and Their Applications

| Derivative Class | Potential Application | Rationale |

|---|---|---|

| Amides | Antimicrobial Agents | The furan nucleus is a common scaffold in antimicrobial compounds. nih.govijabbr.com Derivatization with various amines can lead to novel antibacterial and antifungal agents. researchgate.netresearchgate.net |

| Esters | Functional Polymers | Furan-based monomers can be used to synthesize bio-based polymers with unique properties. sciengine.comacs.orgnih.gov Ester derivatives can act as monomers for polyesters. researchgate.net |

| Pyrazoles | Antitubercular Agents | Nitrophenyl furan derivatives have been investigated for their antitubercular activity. researchgate.net Combining this scaffold with a pyrazole (B372694) moiety could lead to potent inhibitors of Mycobacterium tuberculosis. researchgate.net |

| Chalcones | Anticancer Agents | Chalcones derived from furan have shown promising anticancer activity. nih.gov The nitrophenyl group could further enhance this activity. |

Future research should systematically synthesize and characterize these derivatives to establish clear structure-activity relationships (SAR).

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Spectroscopic Analysis:

FT-IR Spectroscopy: The strong carbonyl (C=O) stretching band in the infrared spectrum of acyl chlorides, typically found between 1775 and 1810 cm⁻¹, provides a clear marker for monitoring reactions. wikipedia.orgblogspot.comreddit.com The disappearance of this band and the appearance of new bands corresponding to amide or ester carbonyl groups can be used to track the progress of derivatization reactions. researchgate.net